2-Butoxy-3-nitrotoluene

Descripción

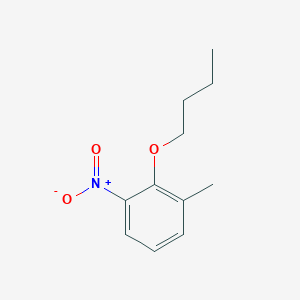

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-butoxy-1-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-3-4-8-15-11-9(2)6-5-7-10(11)12(13)14/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHFRHIXCITJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743107 | |

| Record name | 2-Butoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911804-98-3 | |

| Record name | 2-Butoxy-1-methyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2 Butoxy 3 Nitrotoluene Reactivity

Transformations Involving the Nitro Functionality

The reactivity of 2-Butoxy-3-nitrotoluene is largely dictated by the presence of the nitro group on the aromatic ring. This strong electron-withdrawing group influences the electron density distribution of the benzene (B151609) ring and serves as the primary site for a variety of chemical transformations.

The nitro group of this compound can undergo a series of reduction reactions, leading to various nitrogen-containing functional groups. The specific products and reaction pathways are dependent on the reducing agent and reaction conditions.

The chemical reduction of aromatic nitro compounds like this compound can proceed through a stepwise mechanism. The process typically involves the transfer of six electrons to fully reduce the nitro group to an amine.

The generally accepted pathway for the reduction of a nitro group involves the formation of nitroso and hydroxylamine (B1172632) intermediates. The reduction can be stopped at the hydroxylamine stage under controlled conditions, or it can proceed to the final amine product.

Step 1: Nitro to Nitroso: The initial step is the two-electron reduction of the nitro group (-NO₂) to a nitroso group (-NO).

Step 2: Nitroso to Hydroxylamine: The nitroso intermediate is then further reduced by another two electrons to form a hydroxylamine derivative (-NHOH).

Step 3: Hydroxylamine to Amine: The final two-electron reduction of the hydroxylamine yields the corresponding amine (-NH₂).

In the case of this compound, the presence of the electron-donating butoxy and methyl groups may slightly increase the electron density on the nitro group, potentially making the reduction slightly more challenging compared to unsubstituted nitrobenzene (B124822). However, a variety of reducing agents, such as metals in acidic media (e.g., Sn/HCl, Fe/HCl) or metal hydrides, are capable of effecting this transformation.

A parallel pathway in some reduction reactions involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy intermediate. This can be further reduced to azo and hydrazo compounds, and finally cleaved to the amine product.

| Reduction Stage | Functional Group | Oxidation State of Nitrogen |

| Starting Material | Nitro (-NO₂) | +3 |

| Intermediate | Nitroso (-NO) | +1 |

| Intermediate | Hydroxylamine (-NHOH) | -1 |

| Final Product | Amine (-NH₂) | -3 |

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to their corresponding anilines. For this compound, this process would involve the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.

The mechanism of catalytic hydrogenation on a metal surface involves the following key steps:

Adsorption of Reactants: Both the hydrogen gas (H₂) and the nitroaromatic compound (this compound) are adsorbed onto the surface of the metal catalyst. The hydrogen molecule dissociates into hydrogen atoms upon adsorption.

Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the nitro group. This process is believed to proceed through the formation of nitroso and hydroxylamine intermediates on the catalyst surface.

Desorption of Product: Once the reduction is complete, the resulting amine, 2-Butoxy-3-aminotoluene, desorbs from the catalyst surface, regenerating the active sites for further reaction.

The steric hindrance from the butoxy group ortho to the nitro group in this compound might influence the rate of hydrogenation by affecting the molecule's ability to adsorb onto the catalyst surface in an optimal orientation for hydrogen transfer.

In biological systems, the reduction of nitroaromatic compounds is often catalyzed by a group of enzymes known as nitroreductases. mdpi.com These enzymes can reduce the nitro group through a six-electron transfer to form the corresponding amine. mdpi.com

The mechanism of biochemical nitroreduction typically involves the following:

Enzyme-Substrate Binding: The nitroaromatic compound, in this case, a model system analogous to this compound, binds to the active site of the nitroreductase.

Electron Transfer: The enzyme, using cofactors such as FAD or FMN, facilitates the transfer of electrons to the nitro group. This can occur via a one-electron transfer mechanism, forming a nitro anion radical, or a two-electron transfer, forming the nitroso derivative.

Intermediate Formation: Similar to chemical reduction, nitroso and hydroxylamine intermediates are formed. The accumulation of the hydroxylamine intermediate can sometimes occur. nih.gov

Final Product Formation: The final step is the reduction of the hydroxylamine to the amine.

The lipophilicity imparted by the butoxy group in this compound could influence its partitioning into cellular membranes and its interaction with the active sites of nitroreductase enzymes in model biological systems.

The strong electron-withdrawing nature of the nitro group in this compound activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a suitable leaving group or at an activated position (ortho or para to the nitro group). In this compound, there is no leaving group in the typical sense (like a halide). However, the nitro group strongly activates the positions ortho and para to it. In this molecule, the positions activated by the 3-nitro group are C2, C4, and C6.

Formation of a Meisenheimer Complex: The addition of the nucleophile results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and onto the nitro group, which is crucial for the stability of this intermediate.

Departure of a Leaving Group: In a typical SNAr reaction, a leaving group would then be expelled to restore the aromaticity of the ring. In the absence of a good leaving group, the reaction may not proceed unless a hydride ion is displaced, which is generally unfavorable but can occur under specific conditions (vicarious nucleophilic substitution).

For this compound, nucleophilic attack would be most favored at the C4 and C6 positions due to activation by the nitro group. However, the C2 position is already substituted with the butoxy group, and the C4 and C6 positions are sterically influenced by the adjacent methyl and butoxy groups, respectively. The butoxy group, being electron-donating by resonance, would somewhat counteract the activation by the nitro group, particularly at the ortho (C2 and C4) and para (C6) positions, making SNAr less favorable than in compounds with only electron-withdrawing substituents.

The decomposition of this compound can be initiated by heat or light. The mechanisms for these processes are complex and can lead to a variety of products.

Thermal Decomposition:

For ortho-nitrotoluenes, a characteristic thermal decomposition pathway involves an intramolecular hydrogen atom transfer from the methyl group to the nitro group. prepchem.comnih.gov This leads to the formation of an aci-nitro intermediate, which can then undergo further reactions. nih.gov

Intramolecular Hydrogen Transfer: The initial step is the transfer of a hydrogen atom from the methyl group to one of the oxygen atoms of the ortho-nitro group, forming an aci-nitro intermediate (a nitronic acid).

Further Reactions: This intermediate is unstable and can undergo a variety of subsequent reactions, including rearrangement and fragmentation, leading to the formation of products such as o-nitrosobenzyl alcohol, which can further decompose.

The presence of the butoxy group at the 2-position in this compound would likely influence the electronic environment of the reacting centers, but the fundamental intramolecular hydrogen abstraction from the methyl group by the adjacent nitro group is expected to be a plausible decomposition pathway.

Photo-induced Decomposition:

Upon absorption of UV light, nitroaromatic compounds can be excited to a higher energy state. For o-nitrobenzyl compounds, a common photochemical reaction is an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. This process is analogous to the initial step in thermal decomposition.

Photoexcitation: The molecule absorbs a photon, promoting the nitro group to an excited state.

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent methyl group, forming a diradical intermediate.

Rearrangement and Product Formation: This intermediate can then rearrange to form an aci-nitro species, which can lead to various photoproducts.

The efficiency of this photoreaction can be influenced by the nature of other substituents on the aromatic ring.

Redox Pathways of the Nitro Group

Reactions at the Butoxy Ether Linkage

Detailed mechanistic studies specifically on the butoxy ether linkage of this compound are not extensively available in publicly accessible literature. However, the reactivity can be inferred from the well-established principles of ether chemistry, particularly concerning aromatic ethers bearing electron-withdrawing groups.

Mechanisms of Ether Cleavage

The cleavage of the C-O bond in ethers is a reaction of significant interest in organic synthesis. Due to the general stability of the ether linkage, this transformation typically requires harsh reaction conditions and the use of strong reagents. The specific mechanism of ether cleavage is highly dependent on the structure of the ether and the reaction conditions employed.

For aryl alkyl ethers, such as this compound, the cleavage of the ether bond can proceed through different pathways. Under strongly acidic conditions, typically employing hydrohalic acids like HBr or HI, the reaction is initiated by the protonation of the ether oxygen. This protonation makes the butoxy group a better leaving group (butanol). Subsequently, a nucleophilic attack by the halide ion can occur.

Two primary mechanisms are considered for the nucleophilic substitution step:

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate. In the case of this compound, cleavage of the butyl-oxygen bond would lead to a primary butyl carbocation, which is highly unstable. Therefore, an SN1 mechanism at the butyl group is unlikely. Cleavage of the aryl-oxygen bond to form a phenyl cation is also highly disfavored.

SN2 Mechanism: This mechanism involves a backside attack by the nucleophile on the carbon atom of the leaving group. For this compound, the nucleophile (e.g., bromide or iodide) would attack the primary carbon of the butyl group, leading to the formation of 3-nitro-2-methylphenol and 1-bromobutane (B133212) or 1-iodobutane. This is generally the more plausible pathway for the cleavage of the alkyl-oxygen bond in aryl alkyl ethers where the alkyl group is primary.

The presence of the nitro group at the ortho position to the butoxy group can influence the reaction rate. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack but can also influence the electron density on the ether oxygen, potentially affecting the ease of protonation.

Stability and Reactivity under Acidic and Basic Conditions

The stability of the butoxy ether linkage in this compound is expected to be significant under a range of conditions, a characteristic feature of ethers.

Acidic Conditions: As discussed, cleavage of the ether linkage in this compound generally requires strong acids and elevated temperatures. In dilute or weak acidic solutions at moderate temperatures, the ether is expected to be relatively stable. The rate of cleavage is dependent on the acid concentration, the nature of the nucleophile, and the temperature.

Basic Conditions: Ethers are generally very resistant to cleavage by bases. The C-O bond is not susceptible to attack by common bases like hydroxides or alkoxides. Cleavage under basic conditions typically requires extremely strong bases, such as organometallic reagents (e.g., organolithium compounds), which can deprotonate the α-carbon of the alkyl group, leading to elimination or rearrangement reactions. For this compound, such reactions are not standard and would require highly specialized and forceful conditions. The presence of the nitro group could potentially activate the aromatic ring towards nucleophilic aromatic substitution under very harsh basic conditions, but this would not directly involve the cleavage of the butoxy ether linkage in the same manner as acid-catalyzed reactions.

Reactivity of the Toluene (B28343) Methyl Group

The methyl group of toluene and its derivatives exhibits a unique reactivity at the benzylic position. This reactivity is a consequence of the ability of the adjacent aromatic ring to stabilize radical, cationic, and anionic intermediates. The presence of a nitro group on the ring, as in this compound, will significantly influence these reactions.

Oxidative Functionalization Mechanisms

The methyl group of nitrotoluene derivatives can be oxidized to various functional groups, including aldehydes, carboxylic acids, and benzyl (B1604629) halides. The mechanism of these oxidations often involves radical intermediates.

Computational studies on the permanganate (B83412) oxidation of ortho-nitrotoluene have suggested that hydrogen atom abstraction from the methyl group is a key step, competing with oxidation of the aromatic ring itself. The Gibbs free energy of activation for methyl group oxidation in ortho-nitro-substituted toluenes is a critical parameter in determining the reaction pathway.

Below is a hypothetical data table illustrating the kind of parameters that would be investigated in such a study, based on general knowledge of similar reactions.

| Parameter | Value (Illustrative) |

| Reaction | Permanganate Oxidation of Methyl Group |

| Intermediate | Benzyl Radical |

| Activation Energy (ΔG‡) | ~25 kcal/mol |

| Reaction Enthalpy (ΔH) | Exothermic (~ -20 kcal/mol) |

Note: These values are illustrative and based on computational studies of related ortho-nitro derivatives.

Carbanion Formation and Subsequent Addition Reactions

The protons of the methyl group in nitrotoluene derivatives are acidic due to the electron-withdrawing nature of the nitro group, which can stabilize the resulting carbanion (a benzyl anion). This stabilization is achieved through delocalization of the negative charge onto the nitro group via the aromatic pi-system.

The formation of the carbanion is typically achieved by treatment with a strong base, such as an alkoxide or an organometallic reagent. The general equilibrium for this process is shown below:

CH₃-Ar-NO₂ + Base⁻ ⇌ ⁻CH₂-Ar-NO₂ + Base-H

The position of this equilibrium depends on the strength of the base and the stability of the carbanion. The ortho-nitro group in this compound is expected to contribute significantly to the stabilization of the benzylic carbanion.

Once formed, this nucleophilic carbanion can participate in a variety of addition reactions with electrophiles. For example, it can react with aldehydes and ketones in aldol-type condensation reactions, or with alkyl halides in alkylation reactions.

The table below provides a conceptual overview of the factors influencing carbanion formation.

| Factor | Influence on Carbanion Formation |

| Base Strength | Stronger bases favor carbanion formation. |

| Nitro Group Position | Ortho and para positions provide greater stabilization through resonance. |

| Solvent | Aprotic solvents are generally preferred to avoid protonation of the carbanion. |

Hydrogen Atom Transfer (HAT) Kinetics and Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process in many chemical and biological reactions, particularly in oxidation processes. In the context of this compound, HAT from the benzylic methyl group is a key initial step in radical-mediated reactions.

The rate of a HAT reaction is governed by the bond dissociation energy (BDE) of the C-H bond being broken and the nature of the radical abstracting the hydrogen atom. The benzylic C-H bonds in toluene derivatives are significantly weaker than those in alkanes due to the resonance stabilization of the resulting benzyl radical.

The kinetics of HAT can be studied experimentally using techniques such as laser flash photolysis or computationally through quantum mechanical calculations. The rate constants for HAT reactions provide valuable insights into the reactivity of the methyl group. For instance, the reaction of a radical (R•) with this compound would proceed as follows:

R• + CH₃-Ar(O-Bu)-NO₂ → RH + •CH₂-Ar(O-Bu)-NO₂

The rate of this reaction would be given by:

Rate = k[R•][CH₃-Ar(O-Bu)-NO₂]

Where k is the second-order rate constant.

A representative table of parameters relevant to HAT kinetics is presented below.

| Parameter | Description | Typical Range for Toluene Derivatives |

| Benzylic C-H BDE | Bond Dissociation Energy | 85-90 kcal/mol |

| HAT Rate Constant (k) | Second-order rate constant | Varies widely depending on the abstracting radical |

| Kinetic Isotope Effect (KIE) | Ratio of rate constants for H vs. D abstraction | Typically > 1, indicating C-H bond breaking in the rate-determining step |

Electrophilic Aromatic Substitution on the Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. The rate and regioselectivity (the position of substitution) are profoundly influenced by the substituents already present on the aromatic ring. In this compound, the ring is trisubstituted, and the outcome of an EAS reaction is determined by the cumulative electronic and steric effects of the methyl, butoxy, and nitro groups.

The position of a subsequent electrophilic attack on the this compound ring is dictated by the directing effects of the three existing substituents. These effects are classified based on how they influence the stability of the carbocation intermediate (the arenium ion) formed during the reaction.

-CH₃ (Methyl group): The methyl group at position 1 is an activating group. Through an electron-donating inductive effect and hyperconjugation, it stabilizes the arenium ion, particularly when the positive charge is on an adjacent carbon. It is an ortho, para-director. quora.comquora.comlibretexts.org

-OC₄H₉ (Butoxy group): The butoxy group at position 2 is a strongly activating group. It donates electron density to the ring via a powerful resonance effect (+R) from the oxygen's lone pairs, which strongly stabilizes the arenium ion. This effect overrides its electron-withdrawing inductive effect (-I). Like other alkoxy groups, it is an ortho, para-director. libretexts.org

-NO₂ (Nitro group): The nitro group at position 3 is a strongly deactivating group. It is powerfully electron-withdrawing through both resonance (-R) and inductive (-I) effects. This destabilizes the arenium ion, slowing the rate of reaction. It is a meta-director. libretexts.orgcognitoedu.org

In this compound, these groups exert competing influences. The available positions for substitution are C4, C5, and C6.

Position C4: para to the methyl group, ortho to the nitro group, and meta to the butoxy group.

Position C5: meta to the methyl group, meta to the nitro group, and para to the butoxy group.

Position C6: ortho to the methyl group, meta to the nitro group, and meta to the butoxy group.

The directing effects can be summarized as follows:

The butoxy group , as the most powerful activator, will strongly direct an incoming electrophile to its para position (C5).

The methyl group will direct to its ortho (C6) and para (C4) positions.

The nitro group will direct to its meta positions (C5 and C6).

When directing effects conflict, the most powerful activating group typically governs the regioselectivity. polyu.edu.hk In this case, the butoxy group's influence is dominant. The effects of the three groups converge to make position C5 the most electronically enriched and favored site for electrophilic attack. Substitution at C5 is directed by the powerful butoxy group (para), the nitro group (meta), and is only unfavored by the methyl group (meta). Substitution at C6 is also possible, being directed by the methyl (ortho) and nitro (meta) groups, but it is not activated by the dominant butoxy group. Substitution at C4 is disfavored due to being ortho to the strongly deactivating nitro group.

Therefore, the predicted major product of an electrophilic aromatic substitution on this compound would be substitution at the C5 position.

Nitrotoluenes themselves are less reactive than toluene because the nitro group is deactivating. libretexts.orglibretexts.org The relative reactivity and bond dissociation energies of nitrotoluene isomers show subtle differences based on the substituent positions. For instance, the C-N bond dissociation energies have been calculated to be 77.1 kcal/mol for o-nitrotoluene, 79.4 kcal/mol for m-nitrotoluene, and 80.2 kcal/mol for p-nitrotoluene, indicating variations in ground-state stability. polyu.edu.hk

In electrophilic nitration, toluene reacts much faster than benzene, while nitrobenzene is extremely unreactive. libretexts.orgmsu.edu The reactivity of nitrotoluene isomers lies between these extremes. The key difference for this compound is the presence of the -OC₄H₉ group, a strong activator that donates electron density into the ring, making it much more nucleophilic. This activation would likely overcome the deactivating effect of the nitro group, leading to a much faster reaction rate than any of the simple nitrotoluene isomers under similar conditions.

| Compound | Key Substituent Effects | Predicted Relative Reactivity in EAS |

|---|---|---|

| Toluene | Activating (-CH₃) | High |

| o-Nitrotoluene | Activating (-CH₃), Deactivating (-NO₂) | Low |

| m-Nitrotoluene | Activating (-CH₃), Deactivating (-NO₂) | Low |

| p-Nitrotoluene | Activating (-CH₃), Deactivating (-NO₂) | Low |

| This compound | Strongly Activating (-OC₄H₉), Activating (-CH₃), Deactivating (-NO₂) | Very High (Predicted) |

Radical Pathways and Intermediates

While ionic pathways like EAS are common for aromatic compounds, they can also react via radical mechanisms under specific conditions, such as high temperature, UV light, or in the presence of radical initiators.

Radical species from this compound could be generated through several potential pathways. The nitroaromatic functional group is electrochemically active and can be reduced to form a nitro radical anion. Studies on o- and m-nitrotoluene have shown that controlled potential electrolysis can generate these radical anions, which can then be characterized using cyclic voltammetry and UV-Vis spectroscopy. uchile.cl It is plausible that this compound could form a similar radical anion under reductive conditions.

Another possibility is the homolytic cleavage of bonds. The C-NO₂ bond in nitrotoluenes can be cleaved to form a phenyl radical and •NO₂. polyu.edu.hkresearchgate.net Furthermore, alkoxy radicals are important intermediates in atmospheric chemistry and can be formed from various precursors. researchgate.net It is conceivable that under photochemical or high-energy conditions, a butoxy radical could be generated from the molecule.

Characterization of such transient species would typically involve techniques like Electron Spin Resonance (ESR) spectroscopy, which detects unpaired electrons, or radical trapping experiments where a scavenger molecule reacts with the radical to form a stable product that can be analyzed. researchgate.net

| Potential Radical Species | Potential Generation Method | Relevant Characterization Technique |

|---|---|---|

| Nitro Radical Anion | Electrochemical Reduction | Cyclic Voltammetry, UV-Vis Spectroscopy, ESR uchile.cl |

| Toluyl Radical (from C-NO₂ cleavage) | Photolysis, Thermolysis | ESR, Mass Spectrometry researchgate.net |

| Butoxy Radical | Photolysis, Reaction with Initiators | Radical Trapping, ESR researchgate.netresearchgate.net |

Radical cascade reactions involve a sequence of steps where the formation of an initial radical leads to a series of intramolecular or intermolecular reactions, creating new bonds and often building complex molecular architectures. nih.govresearchgate.net

If a radical were generated from this compound, it could potentially initiate a cascade. For example, if a radical was formed on the butyl chain (e.g., via hydrogen abstraction), it could undergo an intramolecular cyclization by attacking the aromatic ring, a process known as a radical translocation. Alternatively, a radical on the aromatic ring could participate in intermolecular reactions, such as adding to an alkene in a Giese addition, which could be the start of a chain reaction. The specific pathways would depend heavily on the reaction conditions and the other reagents present. The generation of radicals from nitroalkanes has been shown to initiate diverse transformations, including additions and cyclizations, providing a precedent for this type of reactivity. researchgate.net However, without experimental studies, any proposed cascade involving this compound remains speculative.

Computational Chemistry and Theoretical Modeling of 2 Butoxy 3 Nitrotoluene

Electronic Structure and Bonding Analysis

A thorough analysis of the electronic structure and bonding is fundamental to understanding the behavior of 2-Butoxy-3-nitrotoluene. Computational chemistry offers a powerful toolkit for this purpose, with methods ranging from the widely used Density Functional Theory (DFT) to high-accuracy ab initio approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. In the context of this compound, DFT calculations are instrumental in determining its ground-state electronic properties.

By solving the Kohn-Sham equations, DFT can provide a detailed picture of the electron density distribution within the molecule. This information is crucial for understanding the molecule's geometry, polarity, and the nature of its chemical bonds. For instance, DFT calculations can elucidate the influence of the electron-withdrawing nitro group (-NO₂) and the electron-donating butoxy group (-OC₄H₉) on the aromatic toluene (B28343) ring. These calculations can quantify properties such as dipole moment, atomic charges, and electrostatic potential, which are key to predicting intermolecular interactions.

Illustrative DFT-Calculated Properties for this compound:

| Property | Illustrative Value | Description |

| Total Energy | -850.123 Hartrees | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | 4.5 Debye | A measure of the molecule's overall polarity, arising from the asymmetrical distribution of electron density. |

| HOMO Energy | -6.8 eV | Energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons. |

| LUMO Energy | -2.1 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | The energy difference between the HOMO and LUMO, which is a key indicator of chemical reactivity and stability. |

Note: The values presented in this table are illustrative and represent typical data that would be obtained from DFT calculations.

For highly accurate benchmark data, high-level ab initio methods are employed. Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is often considered the "gold standard" in quantum chemistry for its ability to provide near-exact solutions to the electronic Schrödinger equation for a given basis set.

Due to its significant computational expense, CCSD(T) is typically used for smaller molecules or to calibrate more computationally efficient methods like DFT. For this compound, CCSD(T) calculations could be performed on simplified analogues (e.g., 2-methoxy-3-nitrotoluene) to provide highly accurate reference data for properties like bond dissociation energies, reaction enthalpies, and activation energies. These benchmarks can then be used to assess the performance of various DFT functionals, ensuring the chosen functional provides reliable results for the larger target molecule.

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are critical in determining the feasibility and regioselectivity of a chemical reaction.

For this compound, the HOMO is expected to be localized primarily on the electron-rich butoxy group and the aromatic ring, while the LUMO is likely concentrated around the electron-withdrawing nitro group. This distribution suggests that the molecule would act as a nucleophile at the butoxy and ring positions in reactions with electrophiles, and as an electrophile at the nitro group in reactions with nucleophiles. The energy gap between the HOMO and LUMO is also a crucial parameter; a smaller gap generally implies higher reactivity.

Reaction Mechanism Prediction and Kinetic Studies

Computational chemistry provides invaluable insights into the pathways of chemical reactions, allowing for the determination of transition states and the calculation of reaction rates.

A key aspect of studying a chemical reaction computationally is the identification of the transition state (TS), which is the highest energy point along the reaction coordinate. Locating the TS allows for the calculation of the activation energy (energy barrier), which is the minimum energy required for the reaction to occur.

For this compound, this methodology could be applied to study various reactions, such as electrophilic aromatic substitution or nucleophilic attack. By mapping the potential energy surface of the reaction, computational chemists can identify the geometry of the transition state structure. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state provides the activation energy, a critical parameter for understanding the reaction kinetics.

Beyond identifying a single transition state, computational methods can be used to elucidate entire reaction pathways, especially in cases where multiple competing pathways exist. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

For a molecule like this compound, this could involve studying the mechanisms of its synthesis or degradation. For example, the nitration of 2-butoxytoluene could be modeled to understand the regioselectivity that leads to the 3-nitro product over other isomers. These computational studies can reveal the subtle electronic and steric factors that govern the reaction outcome, providing a deeper understanding than what can be obtained from experimental observations alone.

Illustrative Energy Profile for a Hypothetical Reaction of this compound:

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | The starting materials of the reaction. |

| Transition State 1 | +15.2 | The energy barrier for the first step of the reaction. |

| Intermediate | -5.7 | A stable species formed during the reaction. |

| Transition State 2 | +10.8 | The energy barrier for the second step of the reaction. |

| Products | -20.3 | The final products of the reaction. |

Note: The values presented in this table are illustrative and represent a hypothetical reaction pathway.

Solvation Models in Reaction Dynamics

To accurately model the chemical behavior of this compound in a liquid phase, it is crucial to account for the influence of the solvent. Computational chemistry employs solvation models to simulate these effects, which can be broadly categorized into explicit and implicit approaches. wikipedia.org

Explicit solvent models treat individual solvent molecules as distinct entities interacting with the solute. While this method provides a highly detailed, atomistic picture of the solute-solvent interactions, it is computationally very expensive due to the vast number of particles that must be simulated. fiveable.me

Implicit (or continuum) solvation models offer a more computationally efficient alternative by representing the solvent as a continuous medium with a defined dielectric constant (ε). wikipedia.org This approach averages the effects of the solvent over the entire solute, creating a "reaction field" that influences the solute's electronic structure. Popular implicit models include:

Polarizable Continuum Model (PCM): One of the most widely used methods, PCM creates a molecule-shaped cavity within the dielectric continuum. The solute's electric field polarizes the continuum, which in turn creates an electric field that acts back on the solute. wikipedia.orguni-muenchen.de This interaction is calculated self-consistently. The Integral Equation Formalism (IEF-PCM) is a common and robust variant of this model. wikipedia.org

COnductor-like Screening MOdel (COSMO): COSMO simplifies the calculation by treating the solvent as a perfect conductor (ε = ∞) initially, and then applying a scaling factor to account for the actual dielectric constant of the solvent. github.ionwchem-sw.orgwikipedia.org This approach is known for its robustness and efficiency. wikipedia.org

Solvation Model based on Density (SMD): This model builds upon the PCM framework but includes additional parameters derived from experimental data to improve the accuracy of solvation free energy calculations for a wide range of solvents.

For studying the reaction dynamics of this compound, an implicit model like PCM or COSMO would be employed to understand how solvent polarity affects conformational equilibria, transition state energies, and reaction pathways. wikipedia.orgacs.org By calculating these properties in different simulated solvents (e.g., a nonpolar solvent like toluene and a polar solvent like ethanol), researchers can predict how the reaction outcomes might change under different experimental conditions. The use of these models is essential for bridging the gap between gas-phase theoretical calculations and real-world solution-phase chemistry.

Conformational Analysis and Intramolecular Interactions

The chemical and physical properties of this compound are heavily influenced by its three-dimensional structure. The molecule possesses significant conformational flexibility, primarily due to the rotation around the C-O bond of the butoxy group and the C-N bond of the nitro group. Computational analysis is a powerful tool for exploring these conformations and understanding the underlying intramolecular forces that govern them.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the energy of a molecule as a function of its geometry. For this compound, a detailed PES can be constructed by systematically rotating key dihedral angles and calculating the molecule's energy at each step.

The primary dihedral angles of interest would be:

τ1 (Cring-Cring-O-Cbutyl): Defines the orientation of the butoxy group relative to the benzene (B151609) ring.

τ2 (Cring-O-Cbutyl-Cbutyl): Defines the conformation of the butyl chain.

τ3 (Cring-Cring-N-O): Defines the orientation of the nitro group relative to the benzene ring.

By performing a relaxed PES scan, where all other geometric parameters are optimized at each step of the rotation, local energy minima corresponding to stable conformers and saddle points corresponding to transition states between them can be identified. This analysis reveals the most likely shapes the molecule will adopt and the energy barriers required for it to change between these shapes.

The relative energies of the different conformers of this compound are determined by a balance of steric and electronic effects.

Steric Effects: The ortho-positioning of the bulky butoxy group and the nitro group, adjacent to the methyl group, leads to significant steric hindrance. This repulsion will likely force both the butoxy and nitro groups to rotate out of the plane of the benzene ring to minimize van der Waals clashes. rsc.org Computational analysis can quantify the energetic penalty associated with these steric interactions, explaining why certain conformations are energetically unfavorable. For instance, a conformation where the butyl chain is oriented towards the nitro group would likely be very high in energy.

Electronic Effects: The nitro group is a strong electron-withdrawing group, both through induction and resonance. wikipedia.orgquora.com This property significantly influences the electron distribution in the aromatic ring. researchgate.net While steric hindrance is expected to disrupt the coplanarity of the nitro group with the ring, any degree of resonance stabilization is lost as the group rotates. acs.org The final conformation is a compromise between minimizing steric strain and maximizing electronic stabilization. Furthermore, weak intramolecular interactions, such as C-H···O hydrogen bonds between the butoxy chain and an oxygen atom of the nitro group, could provide additional stabilization for specific folded conformations.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.govrsc.orgacs.org These predictions are invaluable for confirming molecular structures, assigning experimental spectra, and understanding the relationship between structure and spectroscopic properties.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of modern computational methods. acs.org The most common approach involves:

Optimizing the geometry of the lowest-energy conformer(s) of this compound, typically using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set.

Calculating the magnetic shielding tensors for this optimized geometry using the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgaip.orgimist.ma

Referencing the calculated isotropic shielding values (σ) to the value calculated for a standard reference compound (e.g., tetramethylsilane, TMS) at the same level of theory to obtain the chemical shifts (δ).

The predicted chemical shifts can provide a detailed picture of the electronic environment of each nucleus in the molecule.

IR Spectra: The prediction of an IR spectrum involves calculating the vibrational frequencies and their corresponding intensities. This is achieved by:

Performing a geometry optimization to find a stable energy minimum.

Calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).

Diagonalizing the Hessian matrix to obtain the vibrational modes and their frequencies.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculation and basis set limitations. researchgate.net Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nist.govnist.govacs.orgacs.org The predicted spectrum, consisting of scaled frequencies and their intensities, can be compared directly with an experimental IR spectrum. researchgate.netlongdom.org

The ultimate test of a computational model is its ability to reproduce experimental results. By comparing the predicted NMR and IR spectra of this compound with experimentally measured spectra, the accuracy of the theoretical model can be validated.

If discrepancies exist, they can point to areas where the computational model needs refinement. For example:

A poor match in the NMR spectrum might indicate that the wrong conformer was assumed to be the dominant one in solution, or that the chosen solvation model was inadequate. mdpi.com

Significant differences in the IR spectrum could suggest that the scaling factor used was inappropriate for this class of molecule or that specific vibrational modes are subject to strong anharmonic effects not captured by the calculation. spectroscopyonline.com

Data Tables

Table 1: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

This table illustrates the type of data generated from a computational NMR prediction. The values are hypothetical and serve as an example.

| Atom Type | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150.5 |

| Aromatic C-NO₂ | 148.2 |

| Aromatic C-CH₃ | 135.1 |

| Aromatic C-H (para to O) | 128.9 |

| Aromatic C-H (ortho to O) | 122.4 |

| Aromatic C-H (ortho to NO₂) | 118.7 |

| -O-C H₂- | 70.3 |

| -CH₂-C H₂- | 31.5 |

| -CH₂-C H₂-CH₃ | 19.8 |

| Ring -C H₃ | 16.5 |

| Butyl -C H₃ | 14.1 |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. In the case of 2-Butoxy-3-nitrotoluene, the spectrum is expected to be characterized by several key absorption bands corresponding to its distinct structural components: the nitro group, the aromatic ring, the ether linkage, and the alkyl chain.

The most prominent features would be the strong, characteristic asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the butoxy group would be confirmed by the C-O-C asymmetric stretching vibration, which appears as a strong band in the 1250-1050 cm⁻¹ region. Aliphatic C-H stretching vibrations from the butyl chain are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), while the aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹. The substitution pattern on the benzene (B151609) ring can be inferred from the pattern of C-H out-of-plane bending bands in the 900-690 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2960-2870 | Strong | Aliphatic C-H Stretch (CH₃, CH₂) |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1465 | Medium | CH₂ Scissoring |

| ~1350 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | Asymmetric C-O-C Ether Stretch |

| ~1100 | Strong | C-O Stretch |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR measures the absorption of infrared light due to changes in dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in polarizability. For this compound, the symmetric stretching vibration of the nitro group (~1350 cm⁻¹) is expected to produce a particularly strong and easily identifiable Raman signal. Aromatic ring stretching vibrations ("ring breathing" modes), typically appearing in the 1600-1580 cm⁻¹ and ~1000 cm⁻¹ regions, are also characteristically strong in Raman spectra. In contrast, the C-O-C ether stretching vibrations are generally weak.

Table 2: Predicted Raman Spectral Data for this compound

| Predicted Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3080 | Medium | Aromatic C-H Stretch |

| ~2940 | Strong | Aliphatic C-H Stretch |

| ~1600 | Medium-Strong | Aromatic C=C Ring Stretch |

| ~1350 | Very Strong | Symmetric NO₂ Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound would provide a wealth of information. The aromatic region is expected to show three distinct signals corresponding to the protons on the trisubstituted benzene ring. The butoxy group would present four separate signals: a triplet for the terminal methyl (CH₃) group, two distinct multiplets for the two central methylene (B1212753) (CH₂) groups, and a downfield triplet for the methylene group attached to the ether oxygen (O-CH₂). The integration of these signals would correspond to a 3:2:2:2:1:1:1 proton ratio, confirming the structure.

The ¹³C NMR spectrum would show 11 distinct signals, as all carbon atoms in the molecule are chemically non-equivalent due to the lack of symmetry. The carbons of the butoxy chain would appear in the upfield region (~14-70 ppm), while the six aromatic carbons would be found further downfield. The carbon atom bearing the nitro group (C3) and the ether linkage (C2) would be significantly shifted due to the strong electronic effects of these substituents.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.6-7.8 | m | 2H | Aromatic H (H4, H6) |

| ~7.2-7.4 | m | 1H | Aromatic H (H5) |

| ~4.1 | t | 2H | O-CH₂-CH₂-CH₂-CH₃ |

| ~1.8 | m | 2H | O-CH₂-CH₂-CH₂-CH₃ |

| ~1.5 | m | 2H | O-CH₂-CH₂-CH₂-CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~155 | Aromatic C2 (C-O) |

| ~140 | Aromatic C3 (C-NO₂) |

| ~134 | Aromatic C6 |

| ~128 | Aromatic C5 |

| ~125 | Aromatic C1 (C-CH₃) |

| ~122 | Aromatic C4 |

| ~70 | O-CH₂ |

| ~31 | O-CH₂-CH₂ |

| ~20 | Toluene (B28343) CH₃ |

| ~19 | O-CH₂-CH₂-CH₂ |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through two or three bonds. For this compound, COSY would show a clear correlation pathway along the butoxy chain: the O-CH₂ protons would correlate with the adjacent CH₂ protons, which in turn would correlate with the next CH₂ group, and finally to the terminal CH₃ group. It would also show correlations between adjacent protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to (one-bond C-H correlation). It would be used to definitively assign each carbon signal in the ¹³C spectrum to its corresponding proton signal from the ¹H spectrum for all C-H bonds in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two to three bonds. This allows for the connection of different molecular fragments. Key expected correlations would include a cross-peak between the O-CH₂ protons of the butoxy group and the aromatic carbon C2, confirming the attachment of the ether to the ring at that position. Correlations from the aromatic protons to neighboring and more distant carbons would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A critical NOESY correlation would be expected between the O-CH₂ protons of the butoxy group and the aromatic proton at the C4 position. This through-space interaction would provide definitive proof of the regiochemistry and the spatial proximity of these groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns upon ionization. For this compound (C₁₁H₁₅NO₃), the molecular weight is 209.24 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak at m/z = 209.

The fragmentation pattern would likely be dominated by processes characteristic of ethers and nitroaromatic compounds. A primary fragmentation pathway for ethers is alpha-cleavage, which in this case would involve the cleavage of the C-C bond adjacent to the ether oxygen, leading to the loss of a propyl radical (•C₃H₇) to give a significant fragment. Another common pathway is the cleavage of the aryl-oxygen bond. Fragmentation of the nitro group could involve the loss of •NO (m/z 179) or •NO₂ (m/z 163).

Table 5: Predicted Key Mass Spectrometry Fragments for this compound

| Predicted m/z | Possible Ion Structure/Fragment Lost |

|---|---|

| 209 | [M]⁺ (Molecular Ion) |

| 163 | [M - NO₂]⁺ |

| 152 | [M - C₄H₉O]⁺ (Loss of butoxy radical) |

| 136 | [M - C₄H₉O₂]⁺ (Loss of butoxy and oxygen) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. This capability provides unequivocal confirmation of the compound's chemical formula, C₁₁H₁₅NO₃.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₃ |

| Nominal Mass | 209 amu |

| Calculated Monoisotopic Mass | 209.1052 u |

| Ion Species (Example) | [M+H]⁺ |

| Theoretical m/z of [M+H]⁺ | 210.1125 |

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (e.g., the molecular ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its functional groups. For this compound, key fragmentation pathways would include the cleavage of the butoxy side chain and rearrangements involving the nitro group, which are fundamental for distinguishing it from its isomers.

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) | Neutral Loss |

|---|---|---|---|

| 209 | Loss of butene | 153 | C₄H₈ |

| 209 | Loss of butoxy radical | 136 | •OC₄H₉ |

| 209 | Loss of nitro group | 163 | NO₂ |

| 153 | Loss of NO | 123 | NO |

Coupling with Chromatographic Separations (GC-MS, LC-MS)

To analyze this compound in complex mixtures, mass spectrometry is typically coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC-MS analysis, which separates it from other components in a mixture before it enters the mass spectrometer for detection and identification. GC-MS is particularly effective for separating isomers, such as different positional isomers of nitrotoluene. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): For compounds that are less volatile or thermally labile, LC-MS is the preferred method. LC separates compounds in the liquid phase before they are ionized and analyzed by the mass spectrometer. LC-MS/MS, in particular, is a robust technique for identifying and characterizing unknown compounds and their degradation products in various matrices. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For this compound, the spectrum is dominated by transitions associated with the nitroaromatic chromophore. iu.edu The presence of the electron-withdrawing nitro group and the electron-donating butoxy group on the toluene ring influences the energy of these transitions.

The primary electronic transitions expected are:

π → π* transitions: These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the benzene ring. For mononitrotoluenes, these absorptions are observed as a broad band between 240 and 250 nm. iu.edu

n → π* transitions: These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro or butoxy group) to a π* antibonding orbital. The ortho-positioning of the substituents may cause steric hindrance, forcing the nitro group out of the plane of the aromatic ring and affecting the energy and intensity of the absorption bands. iu.edu The UV spectrum for 2-nitrotoluene (B74249) shows a broad absorption with a maximum around 385 nm, which is attributed to the formation of an aci-nitro species upon photolysis. researchgate.net

Advanced Gas Sensing and Monitoring Technologies for Related Compounds

While specific sensors for this compound are not widely documented, technologies developed for related nitroaromatic compounds are highly relevant. These compounds are significant as environmental pollutants and as markers for explosives, driving the development of sensitive and selective detection methods. nih.gov

Photoacoustic Spectroscopy (PAS) Applications

Photoacoustic Spectroscopy (PAS) is an ultrasensitive technique for trace gas detection. nih.gov It works by converting absorbed light energy into an acoustic signal. wikipedia.org A modulated light source (often a laser) is tuned to an absorption wavelength of the target molecule. The molecules absorb the light, heat up, and cause a pressure wave (sound) in a sealed chamber, which is detected by a sensitive microphone. mdpi.com PAS offers high selectivity and sensitivity, reaching parts-per-billion or even parts-per-trillion detection levels, making it ideal for monitoring trace levels of volatile nitroaromatic compounds in the environment. wikipedia.orgmdpi.com

Chemiresistive Gas Sensors and Selectivity Strategies

Chemiresistive sensors detect gases by measuring the change in electrical resistance of a sensing material upon exposure to an analyte. acs.org Semiconducting metal oxides (SMOs), such as SnO₂ and ZnO, are common materials for these sensors but often suffer from a lack of selectivity. mdpi.com

To enhance selectivity for specific nitroaromatic compounds, several strategies are employed:

Catalyst Functionalization: Incorporating catalytic nanoparticles (e.g., Ni, Pd) onto the SMO surface can promote specific reactions with the target analyte, enhancing the sensor's response and selectivity. researchgate.net

Pulse-Driven Modes: Operating the sensor's microheater in a pulsed mode can improve selectivity for certain volatile organic compounds (VOCs) like toluene by exploiting differences in adsorption and combustion reaction kinetics on the sensor surface. elsevierpure.com

Material Modification: Creating composite materials, such as polyaniline nanocomposites, can improve sensor performance by providing high surface area and specific interaction sites for the target gas molecules. scispace.com

These advanced strategies are crucial for developing sensors that can reliably detect and differentiate specific nitroaromatic compounds in complex environments. acs.org

Environmental Transformation Mechanisms and Chemical Fate in Abiotic Systems

Atmospheric Degradation Pathways

The atmosphere is a primary compartment for the transformation of volatile and semi-volatile organic compounds. For 2-Butoxy-3-nitrotoluene, the principal atmospheric degradation pathways are expected to involve reactions with photochemically generated radicals and direct absorption of solar radiation.

The reaction with hydroxyl radicals (•OH) is anticipated to be the most significant atmospheric removal process for this compound during the daytime. The •OH radical can react with this compound through two primary mechanisms: addition to the aromatic ring and hydrogen abstraction from the butoxy group and the methyl group.

•OH Addition to the Aromatic Ring: This is a major pathway for aromatic compounds. The presence of the electron-withdrawing nitro group and the electron-donating butoxy and methyl groups will influence the position of •OH attack. The resulting •OH-adduct can then react with molecular oxygen (O₂) and nitrogen oxides (NOx) to form various phenolic and nitrophenolic products. For instance, studies on the reaction of hydroxyl radicals with toluene (B28343) show that •OH addition is a dominant reaction pathway. nih.gov

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the alkyl chain of the butoxy group and the methyl group on the toluene ring. This leads to the formation of an alkyl radical, which will subsequently react with O₂ to form peroxy radicals (RO₂). These peroxy radicals can then undergo further reactions in the atmosphere.

Reactions with ozone (O₃) and nitrate (B79036) radicals (NO₃) are generally slower for aromatic compounds compared to reactions with •OH radicals, especially for those without highly activating groups. However, they could contribute to the nighttime degradation of this compound.

Table 1: Estimated Rate Constants for the Reaction of Analogous Compounds with Hydroxyl Radicals

| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Half-Life |

|---|---|---|

| Toluene | 5.63 x 10⁻¹² | ~2 days |

| 4-Nitrotoluene (B166481) | 7.7 x 10⁻¹² | ~2.1 days |

Note: The atmospheric half-life is estimated assuming an average hydroxyl radical concentration of 1 x 10⁶ molecules cm⁻³.

This compound is expected to absorb ultraviolet (UV) radiation in the troposphere, which can lead to its direct photolysis. Nitroaromatic compounds are known to undergo phototransformation. For example, 4-nitrotoluene undergoes direct photolysis in aqueous solutions with a quantum yield of 0.0046 at 313 nm, indicating its susceptibility to degradation by sunlight. nih.gov The photolysis of o-nitrotoluene has been shown to proceed through the formation of aci-nitro intermediates. researchgate.net The photolysis of nitrophenols is considered a primary degradation pathway in the atmosphere. mdpi.com The specific photoproducts of this compound would depend on the electronic excitation and subsequent reaction pathways, which could include isomerization, cyclization, or fragmentation.

The atmospheric lifetime (τ) with respect to reaction with •OH can be estimated using the following equation:

τ = 1 / (k_OH * [•OH])

Where:

k_OH is the rate constant for the reaction with •OH radicals.

[•OH] is the average atmospheric concentration of •OH radicals.

Aqueous Phase Transformation Processes

Once in the aquatic environment, this compound can undergo several transformation processes, including hydrolysis and oxidation-reduction reactions.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ether linkage of the butoxy group and the nitro group attached to the aromatic ring are the potential sites for hydrolysis.

Ether Linkage: The butoxy group is an ether. Ether linkages are generally resistant to hydrolysis under neutral pH conditions typical of most natural waters.

Nitro Group: The nitro group on an aromatic ring is generally stable towards hydrolysis. nih.gov However, the presence of other substituents on the ring can influence its reactivity. Alkaline hydrolysis of trinitrotoluene (TNT) has been studied as a potential method for its degradation, indicating that under specific conditions, nitroaromatic compounds can undergo hydrolysis. rsc.org

Given the general stability of these functional groups, the hydrolysis of this compound is expected to be a slow process in most aquatic environments and likely not a significant degradation pathway.

Oxidation-reduction (redox) reactions are likely to be significant in the aqueous phase transformation of this compound, particularly the reduction of the nitro group.

Reduction: In anoxic or anaerobic environments, such as in sediments or contaminated groundwater, the nitro group of nitroaromatic compounds can be reduced. This process can be mediated by microorganisms or by abiotic chemical reductants present in the environment. For example, 4-nitrotoluene can be degraded to toluidine under anaerobic conditions. nih.gov The reduction of nitroaromatic compounds is a key transformation pathway in various environmental systems. mdpi.com

Oxidation: In the presence of strong oxidizing agents, such as hydroxyl radicals formed photochemically in sunlit surface waters, this compound can undergo oxidation. The aromatic ring and the butoxy group are susceptible to oxidative attack. The Electro-Fenton process, which generates hydroxyl radicals, has been shown to effectively degrade dinitrotoluenes and trinitrotoluene in wastewater. nih.gov

Table 2: Summary of Potential Environmental Transformation Pathways for this compound

| Environment | Process | Primary Reactants/Conditions | Expected Significance |

|---|---|---|---|

| Atmosphere | Gas-Phase Reaction | Hydroxyl Radicals (•OH) | High |

| Photochemical Transformation | UV Radiation | Moderate to High | |

| Aquatic | Hydrolysis | Water | Low |

| Reduction | Anoxic/Anaerobic Conditions | High (in specific environments) | |

| Oxidation | Oxidizing Agents (e.g., •OH) | Moderate (in specific environments) |